molecular formula C10H12O B2408225 (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one CAS No. 151717-06-5

(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one

Cat. No.: B2408225
CAS No.: 151717-06-5
M. Wt: 148.205
InChI Key: NDZKBCKGQBZZFM-JIOCBJNQSA-N
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Description

(1beta,2beta,6beta,7beta)-Tricyclo[52102,6]deca-8-ene-3-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[5.2.1.02,6]deca-3,8-diene: Similar tricyclic structure but different functional groups.

    Tricyclo[5.2.1.02,6]deca-4,9-diene: Another tricyclic compound with variations in double bond positions.

Uniqueness

(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2/t6-,7+,8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZKBCKGQBZZFM-JIOCBJNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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